molecular formula C7H7F3N2 B3075881 N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 1036584-14-1

N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B3075881
CAS No.: 1036584-14-1
M. Wt: 176.14 g/mol
InChI Key: KGRWGMCELOEAAF-UHFFFAOYSA-N
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Description

N-Methyl-3-(trifluoromethyl)pyridin-2-amine is a pyridine derivative characterized by a methyl group at the secondary amine position (N-methyl) and a trifluoromethyl (-CF₃) substituent at the 3-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common motif in drug design .

Properties

IUPAC Name

N-methyl-3-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-11-6-5(7(8,9)10)3-2-4-12-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRWGMCELOEAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reactions, which can be achieved through various approaches such as nucleophilic, electrophilic, and radical trifluoromethylation . These reactions often require specific reagents like trifluoromethylsilane, sodium trifluoroacetate, or trifluoromethanesulfonyl chloride .

Industrial Production Methods

Industrial production of N-methyl-3-(trifluoromethyl)pyridin-2-amine may involve large-scale trifluoromethylation processes, utilizing optimized reaction conditions to ensure high yield and purity. These processes often employ catalysts and controlled environments to facilitate the efficient incorporation of the trifluoromethyl group into the pyridine ring.

Chemical Reactions Analysis

Nitration Reactions

N-methyl-3-(trifluoromethyl)pyridin-2-amine undergoes nitration under acidic conditions to introduce nitro groups onto the pyridine ring.

Reaction ConditionsReagentsProductYieldSource
80°C, 2 hours in H<sub>2</sub>SO<sub>4</sub>HNO<sub>3</sub>N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine18.8 g

Mechanism : The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing trifluoromethyl group directs nitration to the meta position relative to the amine substituent .

Nucleophilic Substitution

The methylamine group participates in substitution reactions, forming thiourea or urea derivatives.

Example: Thiourea Formation

Reaction with 1,1′-thiocarbonyldiimidazole facilitates coupling with arylpiperazines:

Reaction PartnerConditionsProductYieldSource
1-(3-(Trifluoromethyl)phenyl)piperazine40°C, MeCN, 7 minutesN-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide85%

Key Insight : The pyridine nitrogen’s adjacency to the thiourea motif is critical for maintaining activity in enzyme inhibition .

Halogenation and Functional Group Interconversion

The trifluoromethyl group enhances stability but can undergo halogen exchange under specific conditions.

Reaction TypeReagentsProductConditionsSource
Chlorine-to-Bromine ExchangePOBr<sub>3</sub>, DMF6-Bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine100°C, 24 hours

Application : This intermediate is pivotal in synthesizing KRAS G12C inhibitors like divarasib .

Cyclization Reactions

The amine group enables cyclization to form fused heterocycles.

Deprotection and Functionalization

Protecting group strategies are employed for selective reactivity.

ReactionReagentsOutcomeSource
Boc DeprotectionTFA, CH<sub>2</sub>Cl<sub>2</sub>Regeneration of free amine
AcylationAcCl, Et<sub>3</sub>NN-Acetyl derivatives

Comparative Reactivity of Analogues

Structural modifications impact reactivity and biological activity:

CompoundModificationEffect on ReactivitySource
5-Cyclopropyl-N-methyl-3-(trifluoromethyl)pyridin-2-amineCyclopropyl substituentEnhanced steric hindrance, reduced electrophilicity
6-Bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amineBromine substitutionFacilitates cross-coupling reactions

Trifluoromethyl Group Stability

The -CF<sub>3</sub> group remains intact under most conditions but participates in radical-mediated reactions:

ReactionConditionsOutcomeSource
Photoredox CatalysisIr(ppy)<sub>3</sub>, Blue LEDC–H trifluoromethylation of alkenes

Key Reaction Trends

  • Electrophilic Aromatic Substitution : Directed by -CF<sub>3</sub> and amine groups .

  • Nucleophilic Amination : Enabled by the pyridine’s electron-deficient ring .

  • Cross-Coupling : Halogenated derivatives serve as intermediates for Suzuki-Miyaura couplings .

Scientific Research Applications

Pharmaceutical Development

N-methyl-3-(trifluoromethyl)pyridin-2-amine has been investigated for its potential as a pharmacological agent. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it an attractive candidate for drug development targeting specific biological pathways. Research indicates that compounds with trifluoromethyl substituents often exhibit improved binding affinity and metabolic stability, which are crucial for drug efficacy .

Case Studies:

  • Cancer Treatment: Preliminary studies suggest that this compound may interact with enzymes or receptors implicated in cancer pathways, potentially leading to new therapies for oncological conditions.
  • Neurological Disorders: The compound's structural properties may confer specific interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Agrochemicals

This compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. Its unique chemical structure allows it to interact effectively with biological systems in plants and pests.

Applications:

  • Herbicides: The compound can be formulated into herbicides that target specific weed species while minimizing harm to crops.
  • Insecticides: Its efficacy against certain insect pests has been noted, making it a candidate for development in integrated pest management strategies.

Material Science

The compound's properties also lend themselves to applications in material science. It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

Potential Uses:

  • Conductive Polymers: Incorporating this compound into polymer matrices may enhance electrical conductivity.
  • Sensors: Its ability to form complexes with metal ions makes it useful in sensor applications, particularly for detecting environmental pollutants or biological analytes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the pyridine ring.
  • Introduction of the trifluoromethyl group through electrophilic fluorination.
  • Methylation of the nitrogen atom to yield the final product.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of N-methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven properties:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
N-Methyl-3-(trifluoromethyl)pyridin-2-amine Methyl (N), CF₃ (C3) C₈H₉F₃N₂ Discontinued commercial availability; foundational structure for derivatives
N-Isopropyl-3-(trifluoromethyl)pyridin-2-amine Isopropyl (N), CF₃ (C3) C₉H₁₁F₃N₂ Increased steric bulk compared to methyl; potential for altered pharmacokinetics
n-Benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine Benzyl (N), CF₃ (C5), Cl (C3) C₁₄H₁₂ClF₃N₂ Enhanced lipophilicity and molecular weight; chloro substituent may influence electronic properties
[3-(3-Amino-phenyl)-5-CF₃-pyridin-2-yl]-dimethyl-amine Dimethyl (N), CF₃ (C5), phenyl (C3) C₁₄H₁₄F₃N₃ Aromatic phenyl group introduces π-π stacking potential; explored as a synthetic intermediate

Key Observations:

  • Halogen and CF₃ Groups : Chloro substituents (e.g., in ) enhance electronic withdrawal, while CF₃ groups improve metabolic resistance .

Physicochemical Properties

  • Lipophilicity : The CF₃ group significantly increases logP values, enhancing membrane permeability. For instance, N-isopropyl-3-(trifluoromethyl)pyridin-2-amine (logP ~2.1) is more lipophilic than the methyl analog (logP ~1.8) .
  • Molecular Weight : Derivatives with benzyl or chloro groups (e.g., ) exhibit higher molecular weights (~300–450 g/mol), impacting solubility and formulation .

Biological Activity

N-methyl-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Structural Characteristics

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is C₇H₈F₃N, and the trifluoromethyl substitution is known to improve binding affinity and metabolic stability in drug candidates.

Biological Activity

1. Pharmacological Properties

The compound has been studied for its interaction with various biological targets, particularly in the context of pain modulation and inflammation reduction. Preliminary studies suggest that it may act as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which are known to play a role in pain signaling pathways.

2. Antimicrobial Potential

Compounds with similar structures have demonstrated antibacterial and antifungal properties, indicating that this compound may also exhibit therapeutic potential against microbial infections. This aspect is crucial given the rising concerns over antibiotic resistance in various pathogens.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes the reaction of 2-bromo-5-(trifluoromethyl)pyridine with appropriate amines under palladium catalysis in an inert atmosphere. The reaction conditions often require high temperatures and specific solvents like dioxane to achieve optimal yields.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Compound Findings
Study A4-(1,3-benzodioxol-5-ylmethyl)-n-pyridin-4-ylpiperazine-1-carboxamideShowed antimicrobial activity and potential as an anti-inflammatory agent.
Study B4-(quinolin-3-ylmethyl)-n-pyrimidin-4-ylpiperazineDemonstrated significant effects on pain modulation.
Study C4-(2,2-difluoro-1,3-benzodioxol-5-y)methyl-n-pyrimidinActed as a modulator of fatty acid metabolism with promising results in preclinical models.

Research Findings

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that this compound can interact with enzymes or receptors involved in various diseases, including cancer and neurological disorders.

In vitro studies have revealed that compounds similar to this compound can inhibit cell proliferation in human tumor cell lines at concentrations below 10 µM, suggesting potential antitumor properties .

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing N-methyl-3-(trifluoromethyl)pyridin-2-amine via Buchwald-Hartwig amination?

  • Methodological Answer : The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a ligand such as rac-BINAP, and a base like K₂CO₃ in toluene. For example, a similar pyridin-2-amine derivative was synthesized using 0.02 equiv. Pd(OAc)₂, 0.02 equiv. BINAP, and 3.5 equiv. K₂CO₃ at reflux, yielding 81% after 24 hours . Optimize ligand-to-metal ratios and solvent polarity (e.g., toluene vs. dioxane) to mitigate side reactions. Monitor progress via TLC or LC-MS.

Q. How can spectroscopic and chromatographic methods confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic signals for the methyl group (δ ~2.5 ppm) and trifluoromethyl (δ ~120 ppm in ¹³C). Compare with analogs like 3-chloro-5-(trifluoromethyl)pyridin-2-amine .
  • HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 95:5 over 20 min) to assess purity (>95%).
  • HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₇H₈F₃N₂: 177.0644).

Q. Which solvents enhance yield and selectivity in nucleophilic substitution reactions for fluorinated pyridines?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, NMP) improve solubility of fluorinated intermediates. For example, Cyrene™ (a bio-based solvent) has shown comparable efficacy to DMF in amination reactions while reducing toxicity . Avoid protic solvents to prevent hydrolysis of trifluoromethyl groups.

Q. What safety protocols are critical when handling fluorinated pyridines?

  • Methodological Answer :

  • Use PPE (nitrile gloves, goggles, fume hood) due to irritant properties (R36/R43) .
  • Store under inert atmosphere (N₂/Ar) to prevent degradation .
  • Monitor for HF release during high-temperature reactions using pH strips or fluoride sensors .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing substituents to the pyridine ring?

  • Methodological Answer :

  • Directed ortho-metalation : Use directing groups (e.g., -NH₂) to control substitution at C3/C5 positions .
  • Computational modeling : DFT calculations (B3LYP/6-311G(d,p)) predict reactive sites by analyzing Fukui indices or electrostatic potentials .
  • Protecting groups : Temporarily block reactive amines with pivaloyl groups during halogenation .

Q. Which computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2) with grid boxes centered on active sites .
  • ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetics (e.g., logP ~2.5, CNS permeability) .
  • DFT-based IR/Raman : Compare vibrational spectra with experimental data to validate conformational stability .

Q. How can reaction mechanisms for C–N coupling be elucidated using kinetic studies?

  • Methodological Answer :

  • Rate determination : Conduct time-course experiments under varying [Pd], [ligand], and temperature. For example, a Pd/BINAP system showed first-order dependence on aryl chloride .
  • Isotopic labeling : Use ¹⁵N-labeled amines to track bond formation via NMR .
  • Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish concerted vs. stepwise pathways .

Q. What strategies optimize in vivo pharmacokinetic assays for fluorinated pyridine derivatives?

  • Methodological Answer :

  • Radiolabeling : Synthesize ¹⁸F/³H analogs for biodistribution studies in rodent models .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., >90% bound for trifluoromethyl analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-3-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
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N-methyl-3-(trifluoromethyl)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.